Dimethyl L-aspartate hydrochloride Dimethyl L-aspartate hydrochloride
Brand Name: Vulcanchem
CAS No.: 14358-33-9
VCID: VC0555583
InChI: InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H
SMILES: Array
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol

Dimethyl L-aspartate hydrochloride

CAS No.: 14358-33-9

Cat. No.: VC0555583

Molecular Formula: C6H12ClNO4

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl L-aspartate hydrochloride - 14358-33-9

Specification

CAS No. 14358-33-9
Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
IUPAC Name dimethyl 2-aminobutanedioate;hydrochloride
Standard InChI InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H
Standard InChI Key PNLXWGDXZOYUKB-UHFFFAOYSA-N

Introduction

Chemical Identity and Structure

DL-Aspartic acid dimethyl ester hydrochloride is a derivative of aspartic acid, featuring two methyl ester groups and a hydrochloride salt. It has the molecular formula C6H11NO4·HCl, alternatively represented as C6H12ClNO4, with a molecular weight of 197.62 g/mol . The compound features a central aspartate backbone with two esterified methyl groups on the carboxyl functional groups. This particular compound represents the racemic mixture of both D and L enantiomers, with specific applications sometimes requiring the isolated D or L form depending on the intended use .

The compound is classified as an amino acid derivative and ester, with the hydrochloride salt form enhancing its solubility in aqueous solutions. This characteristic makes it particularly suitable for various laboratory applications where water solubility is advantageous. The central structure maintains the amino acid backbone while the esterification of the carboxyl groups modifies its reactivity and physical properties compared to the parent aspartic acid.

The structure of this compound is characterized by its chiral center, which is responsible for the existence of both D and L enantiomers. In the DL form, there is an equal mixture of both stereoisomers, while specific research may require the isolated D or L form for more targeted applications, particularly in pharmaceutical development where stereochemistry often plays a critical role in biological activity .

Physical Properties

DL-Aspartic acid dimethyl ester hydrochloride exhibits distinct physical characteristics that make it valuable for research and industrial applications. Understanding these properties is essential for proper handling, storage, and application of the compound.

General Physical Characteristics

The compound typically appears as a white to off-white crystalline powder at room temperature. Its crystalline nature contributes to its stability during storage and handling, making it suitable for various laboratory and industrial applications. The compound's physical state remains solid at standard temperature and pressure, with transformation to liquid state occurring only at elevated temperatures beyond its melting point .

PropertyValueReference
Physical appearanceWhite to off-white crystalline powder
Molecular weight197.62 g/mol
Melting point107-119°C (range from different sources)
SolubilityHighly soluble in water, slightly soluble in methanol
Recommended storageCool, dry place; below -20°C for long-term storage in inert atmosphere

The melting point range variation observed in the literature (107-119°C) likely reflects differences in sample purity, measurement techniques, or the specific enantiomeric composition being analyzed . For research applications requiring high precision, it is advisable to characterize each batch independently to confirm its specific physical properties.

Synthesis Methods

The synthesis of DL-Aspartic acid dimethyl ester hydrochloride involves specific chemical processes that produce the desired compound with appropriate purity and yield. While the search results don't provide a complete synthetic route, we can outline the general approach based on standard esterification procedures for amino acids.

The synthesis typically involves the esterification of aspartic acid using methanol under acidic conditions. This reaction targets both carboxyl groups of the aspartic acid molecule, resulting in the formation of dimethyl ester. The reaction generally requires refluxing the reactants at temperatures ranging from 150°C to 160°C for several hours to ensure complete conversion. Following the reaction, excess methanol is typically removed under reduced pressure to isolate the product.

The hydrochloride salt is typically formed by treating the ester with hydrogen chloride, either as a gas or in solution. This step enhances the stability and solubility of the compound, making it more suitable for various applications. The formation of the hydrochloride salt also protects the amine group from unwanted reactions during storage and handling.

The purification process may involve recrystallization techniques, typically using appropriate solvent systems that exploit the compound's differential solubility. The purity of commercially available DL-Aspartic acid dimethyl ester hydrochloride is generally high, with research-grade materials typically having a minimum purity specification of 95% or higher .

Applications

DL-Aspartic acid dimethyl ester hydrochloride demonstrates remarkable versatility with applications spanning multiple industries. Its unique chemical properties make it valuable for numerous scientific and commercial purposes.

Pharmaceutical Applications

In pharmaceutical development, DL-Aspartic acid dimethyl ester hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . The compound contributes to drug efficacy and specificity, making it an important building block in medicinal chemistry. Its ability to enhance drug development processes stems from its well-defined structure and reactivity, allowing for precise chemical modifications in pharmaceutical synthesis pathways.

The compound's role in pharmaceutical applications extends to the development of peptide-based drugs, where it serves as a protected form of aspartic acid, allowing for controlled peptide synthesis. Its incorporation into pharmaceutical research has facilitated the development of novel therapeutic agents with improved pharmacological profiles.

Biochemical Research

In biochemical research, DL-Aspartic acid dimethyl ester hydrochloride is employed in studies related to amino acid metabolism and neurotransmitter function . These studies provide valuable insights into metabolic pathways and potential therapeutic targets. Researchers utilize this compound to investigate the role of aspartic acid derivatives in various biochemical processes, contributing to our understanding of fundamental biological mechanisms.

The compound's unique structure allows for enhanced solubility and stability, critical factors in formulating effective research protocols. It serves as an important tool for studying enzyme kinetics, particularly with enzymes that interact with aspartate and its derivatives. These biochemical investigations help elucidate the compound's mechanism of action, potentially leading to new therapeutic approaches.

Food Industry Applications

In the food industry, DL-Aspartic acid dimethyl ester hydrochloride is used as a flavor enhancer and nutritional supplement . It contributes to the formulation of health products aimed at improving dietary amino acid profiles. The compound's ability to enhance flavors makes it valuable in food product development, where taste is a critical factor in consumer acceptance.

As a nutritional supplement, it provides a source of aspartic acid in a form that may offer improved stability or bioavailability compared to the free amino acid. This application capitalizes on the nutritional importance of aspartic acid in human metabolism and protein synthesis, though regulatory considerations must be carefully addressed in food applications .

Agricultural Applications

The agricultural sector explores DL-Aspartic acid dimethyl ester hydrochloride for its potential in developing bio-stimulants that enhance plant growth and resilience . These applications offer sustainable approaches to agriculture by potentially improving crop yields through non-toxic, amino acid-based interventions.

Research in this area examines how derivatives of aspartic acid may influence plant metabolism and stress responses. The compound's potential role in agricultural formulations represents an emerging application that aligns with the increasing focus on sustainable agricultural practices and reduced reliance on traditional chemical fertilizers and pesticides.

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